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molecular formula C12H8BrNO B8427713 6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE

6-(2-BROMOPHENYL)PYRIDINE-2-CARBALDEHYDE

Cat. No. B8427713
M. Wt: 262.10 g/mol
InChI Key: OEEWJKKNAAMUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04696938

Procedure details

6-(2-bromophenyl)-2-methylpyridine (3.5 g) was dissolved in 150 ml 1,4-dioxane. Selenium dioxide (Aldrich, Gold Label, 2.0 g) was added and the mixture was refluxed for a total of 50 hours. The solids were removed by filtration and the mixture was diluted with ether. The solution was washed several times with water, dried over magnesium sulfate, filtered and evaporated to afford 2.0 g of crude 6-(2-bromophenyl)-2-pyridinecarboxaldehyde as a yellow semi-solid.
Name
6-(2-bromophenyl)-2-methylpyridine
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[CH:10][CH:9]=1.[Se](=O)=[O:16]>O1CCOCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[C:12]([CH:14]=[O:16])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
6-(2-bromophenyl)-2-methylpyridine
Quantity
3.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C1=CC=CC(=N1)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for a total of 50 hours
Duration
50 h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
ADDITION
Type
ADDITION
Details
the mixture was diluted with ether
WASH
Type
WASH
Details
The solution was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C1=CC=CC(=N1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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